1-Methyl-6-thiopurine

Description

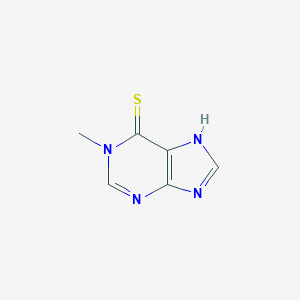

Structure

2D Structure

3D Structure

Properties

CAS No. |

1006-22-0 |

|---|---|

Molecular Formula |

C6H6N4S |

Molecular Weight |

166.21 g/mol |

IUPAC Name |

1-methyl-7H-purine-6-thione |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) |

InChI Key |

AXJTXAKFWQGTLR-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C(C1=S)NC=N2 |

Canonical SMILES |

CN1C=NC2=C(C1=S)NC=N2 |

Other CAS No. |

1006-22-0 |

Synonyms |

1,7-Dihydro-1-methyl-6H-purine-6-thione |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 6 Thiopurine and Its Derivatives

Direct Chemical Synthesis Approaches

Direct chemical synthesis provides several pathways to obtain 1-methyl-6-thiopurine and its derivatives, starting from various precursors and employing specific reagents to achieve the desired molecular structure.

Synthesis from 6-Mercapto-1-methylpurine Precursors

The synthesis of this compound can be achieved starting from 6-mercapto-1-methylpurine. molaid.com This process typically involves a methylation reaction where a methyl group is added to the sulfur atom of the mercapto group. For instance, a peptide nucleic acid containing a 1-methyl-6-mercaptopurine base was synthesized from 6-mercapto-1-methylpurine. molaid.com Another general approach for creating derivatives involves the condensation of 6-mercaptopurine (B1684380) with various aliphatic and aromatic halides in the presence of a base, which results in good to excellent yields of the corresponding 7H-purine-6-thiol derivatives. researchgate.net

Preparation of 6-Methylthiopurine Phosphoramidite (B1245037)

The preparation of 6-methylthiopurine phosphoramidite is a key step for its incorporation into synthetic DNA. tandfonline.comtandfonline.com This monomer is essential for automated oligonucleotide synthesis. The synthesis has been successfully demonstrated and allows for the creation of oligodeoxynucleotides containing 6-methylthiopurine residues. tandfonline.comtandfonline.com The stability of the methylthio group is a critical consideration; it has been shown to be stable under the oxidative conditions (I₂/H₂O/pyridine (B92270)/THF) used in DNA assembly for at least 24 hours at room temperature. tandfonline.com

A general synthetic scheme for 6-methylthiopurine phosphoramidite starts with a protected nucleoside which is then phosphitylated. For ribonucleoside derivatives, the synthesis involves several steps starting from 2′,3′,5′-O-triacetyl-6-methylthiopurine riboside. nih.gov This precursor is deprotected and then a 5'-O-dimethoxytrityl (DMT) group is added. nih.gov Subsequently, a tert-butyldimethylsilyl (TBDMS) group is introduced, followed by the final phosphitylation step to yield the desired phosphoramidite. nih.gov

Table 1: Key Steps in 6-Methylthiopurine Riboside Phosphoramidite Synthesis

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Deprotection | Aqueous ammonia (B1221849) in pyridine |

| 2 | Tritylation | Dimethoxytrityl chloride (DMT-Cl) |

| 3 | Silylation | tert-Butyldimethylsilyl chloride (TBDMS-Cl) |

| 4 | Phosphitylation | 2-Cyanoethyl diisopropylchlorophosphoramidite |

Data sourced from a study on the synthesis of oligoribonucleotides containing N6-alkyladenosines. nih.gov

Multistep Synthetic Routes to 2'-Deoxy-6-methylthioinosine

The synthetic pathway begins with the acetylation of 2'-deoxyinosine (B131508) to protect the hydroxyl groups, yielding 3',5'-diacetyl-2'-deoxyinosine. tandfonline.com This intermediate is then converted to its 6-thio analogue. tandfonline.com In a one-pot reaction, the product is deacetylated and the thio group is methylated using methyl iodide to produce 2'-deoxy-6-methylthioinosine. tandfonline.comexlibrisgroup.com This nucleoside can then be further modified, for example, by tritylation and conversion into its phosphoramidite monomer for incorporation into DNA. tandfonline.com

Synthesis of Thiosubstituted Purines (e.g., 2-substituted 7-methylpurine-6-thiones)

A wide range of thiosubstituted purines can be synthesized, often starting from substituted purine-6-thiones. nih.gov For example, 2-substituted 7-methylpurine-6-thiones are common precursors for a variety of derivatives. nih.govclockss.org These syntheses often involve S-alkylation reactions.

One method involves the reaction of 2-substituted 7-methyl-6-purinethiones with hydrochlorides of dialkylaminoalkyl chlorides in boiling ethanol (B145695) with sodium hydroxide (B78521) to produce 2-substituted 6-(dialkylaminoalkylthio)-7-methylpurines in high yields. clockss.org Similarly, 2-chloro-6-benzylthio-7-methylpurine can be prepared by alkylating 2-chloro-7-methyl-6-purinethione with benzyl (B1604629) chloride. nih.gov Another strategy involves reacting 2-substituted 6-purinethiones with 5-chloro-1-methyl-4-nitroimidazole (B20735) to create analogs of azathioprine (B366305). clockss.org The synthesis of 2,6-di(prop-2-ynylthio)-7-methylpurine is achieved by reacting 7-methylpurine-2,6-dithione with propargyl bromide in the presence of potassium tert-butoxide. nih.gov

Synthesis of Thiopurine Nucleosides and Related Derivatives via Sulfhydrolysis

Sulfhydrolysis is a powerful method for converting purine (B94841) nucleosides, such as adenosine (B11128) and guanosine (B1672433) derivatives, into their corresponding thiopurine nucleosides. nih.govtandfonline.com This technique provides a direct route to introduce a sulfur atom at specific positions on the purine ring.

A notable application of this method is the synthesis of 6-mercaptopurine 2'-deoxyriboside from 2'-deoxyadenosine (B1664071) in just three steps. exlibrisgroup.com The process starts with the reaction of 2'-deoxyadenosine 1-oxide with methyl iodide, which, after alkaline treatment, rearranges to form an intermediate. exlibrisgroup.com This intermediate then undergoes sulfhydrolysis using an aqueous pyridine-hydrogen sulfide (B99878) mixture over several days to yield 6-mercaptopurine 2'-deoxyriboside. exlibrisgroup.com This product can subsequently be methylated with methyl iodide to afford 6-methylthiopurine 2'-deoxyriboside. exlibrisgroup.com The sulfhydrolysis of 1-methyladenosine (B49728) has also been reported as a method to produce thiopurine-based compounds. electronicsandbooks.com

Incorporation of 6-Methylthiopurine Residues into Oligonucleotides

There are two primary methods for incorporating 6-methylthiopurine residues into oligonucleotides, providing flexibility for researchers studying nucleic acid structure and function. tandfonline.comtandfonline.com

The first method is through direct chemical synthesis using the 6-methylthiopurine phosphoramidite monomer. tandfonline.comresearchgate.net This phosphoramidite is added during the automated solid-phase synthesis of the oligonucleotide chain, allowing for site-specific insertion of the modified base. tandfonline.comumich.edu

The second approach is a post-synthetic modification. tandfonline.comresearchgate.net In this method, an oligonucleotide is first synthesized containing a 6-thiopurine or 6-thioguanine (B1684491) residue. tandfonline.com After the synthesis is complete, the entire oligonucleotide is treated with methyl iodide. tandfonline.comtandfonline.com This reaction specifically methylates the sulfur atom, leading to the exclusive formation of 6-methylthiopurine or 6-methylthioguanine (B125323) residues within the oligomer. tandfonline.comresearchgate.net This post-synthetic modification route can be advantageous as it allows for the conversion to the methylthio-derivative at the final stage. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-Deoxy-6-methylthioinosine |

| 2'-Deoxyadenosine |

| 2'-Deoxyadenosine 1-oxide |

| 2'-Deoxyinosine |

| 2-Chloro-6-benzylthio-7-methylpurine |

| 2-Chloro-7-methyl-6-purinethione |

| 2-Cyanoethyl diisopropylchlorophosphoramidite |

| 2-Substituted 6-(dialkylaminoalkylthio)-7-methylpurines |

| 2-Substituted 7-methylpurine-6-thiones |

| 3',5'-Diacetyl-2'-deoxyinosine |

| 5-Chloro-1-methyl-4-nitroimidazole |

| 6-Mercapto-1-methylpurine |

| 6-Mercaptopurine |

| 6-Mercaptopurine 2'-deoxyriboside |

| 6-Methylthiopurine 2'-deoxyriboside |

| 6-Methylthiopurine phosphoramidite |

| 6-Thiopurine |

| 6-Thioguanine |

| 7-Methyl-2,6-di(prop-2-ynylthio)-7-methylpurine |

| 7-Methylpurine-2,6-dithione |

| Adenosine |

| Azathioprine |

| Benzyl chloride |

| Guanosine |

| Methyl iodide |

| Potassium tert-butoxide |

| Propargyl bromide |

| Pyridine |

| tert-Butyldimethylsilyl chloride |

Chemical Incorporation via Phosphoramidite Chemistry

A primary method for incorporating this compound into DNA strands involves phosphoramidite chemistry. This approach allows for the site-specific insertion of the modified nucleoside during automated solid-phase oligonucleotide synthesis.

The process begins with the synthesis of the 6-methylthiopurine phosphoramidite monomer. tandfonline.comtandfonline.com A common route starts from 2'-deoxyinosine, which undergoes a series of reactions including acetylation, thionation, methylation, and finally phosphitylation to yield the desired phosphoramidite building block. tandfonline.com Specifically, 2'-deoxyinosine is first acetylated to protect the hydroxyl groups. This is followed by the conversion of the 6-oxo group to a 6-thio group. The thio group is then methylated, and after deacetylation, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The final step is the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite. tandfonline.com

This synthesized phosphoramidite can then be used in standard automated DNA synthesizers. tandfonline.com The coupling efficiency of the 6-methylthiopurine phosphoramidite is comparable to that of the natural nucleoside phosphoramidites, allowing for the creation of oligonucleotides with the modified base at specific positions. tandfonline.com For example, a 12-mer oligonucleotide, CGC XAG CTC GCG, where X represents 6-methylthiopurine, has been successfully synthesized using this method. tandfonline.com The integrity and composition of the resulting modified oligomer are typically confirmed by techniques such as ion exchange chromatography and nucleoside composition analysis. tandfonline.com

Table 1: Key Steps in the Synthesis of 6-Methylthiopurine Phosphoramidite

| Step | Reactant(s) | Product |

| Acetylation | 2'-Deoxyinosine | 3',5'-Diacetyl-2'-deoxyinosine |

| Thionation | 3',5'-Diacetyl-2'-deoxyinosine | 3',5'-Diacetyl-2'-deoxy-6-thioinosine |

| Methylation & Deacetylation | 3',5'-Diacetyl-2'-deoxy-6-thioinosine, Methyl iodide | 2'-Deoxy-6-methylthioinosine |

| 5'-Hydroxyl Protection | 2'-Deoxy-6-methylthioinosine, DMT-Cl | 5'-O-DMT-2'-deoxy-6-methylthioinosine |

| Phosphitylation | 5'-O-DMT-2'-deoxy-6-methylthioinosine | 6-Methylthiopurine phosphoramidite |

Specific Methylation of Pre-existing Thiopurine Residues in Oligomers

An alternative and facile method for preparing oligodeoxynucleotides containing 6-methylthiopurine is the specific methylation of a pre-existing 6-thiopurine residue within an oligonucleotide chain. tandfonline.comtandfonline.com This post-synthetic modification approach offers a straightforward way to introduce the methylthio group after the oligonucleotide has been assembled.

In this method, an oligonucleotide containing a 6-thiopurine base is first synthesized using standard phosphoramidite chemistry with a 6-thiopurine phosphoramidite monomer. Once the full-length oligonucleotide is synthesized and deprotected, it is treated with a methylating agent, such as methyl iodide, in a suitable buffer. tandfonline.comnih.gov The reaction results in the exclusive methylation of the sulfur atom at the 6-position of the purine ring, yielding the desired 6-methylthiopurine residue within the oligonucleotide. tandfonline.comtandfonline.com

This method has been shown to be highly specific and efficient, providing a quantitative conversion to the 6-methylthiopurine derivative. tandfonline.comnih.gov It has also been successfully applied to the methylation of 6-thioguanine residues in oligonucleotides to produce 6-methylthioguanine-containing oligomers. tandfonline.comtandfonline.com The resulting modified oligonucleotides can be purified using techniques like HPLC. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Feature | Phosphoramidite Chemistry | Post-Synthetic Methylation |

| Timing of Modification | Pre-synthetic (monomer level) | Post-synthetic (oligomer level) |

| Starting Material | 6-Methylthiopurine phosphoramidite | Oligonucleotide with 6-thiopurine |

| Key Reagent | Phosphitylating agent | Methylating agent (e.g., methyl iodide) |

| Flexibility | Allows for incorporation at any desired position during synthesis. | Modifies all pre-existing thiopurine residues. |

Synthesis of Peptide Nucleic Acids with 1-Methyl-6-mercaptopurine Bases

Peptide nucleic acids (PNAs) are DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, which can hybridize to DNA and RNA with high affinity and specificity. thieme-connect.denih.gov The synthesis of PNA monomers containing novel bases, such as 1-methyl-6-mercaptopurine, expands the chemical space of PNA chemistry and allows for the exploration of new functionalities.

A synthetic route to a PNA monomer featuring a 1-methyl-6-mercaptopurine base has been developed. aun.edu.eg The synthesis involves coupling the in situ generated acid chloride of (1-methyl-6-mercaptopurin-9-yl)acetic acid with an L-lysine-based backbone. researchgate.net The (1-methyl-6-mercaptopurin-9-yl)acetic acid itself is synthesized from 6-mercapto-1-methylpurine. researchgate.net The coupling reaction is facilitated by the use of 10% carbon tetrachloride in pyridine and triphenylphosphine. researchgate.net

This approach demonstrates the feasibility of incorporating a 1-methyl-6-mercaptopurine moiety into a PNA backbone, opening up possibilities for creating PNAs with unique properties for various applications, including diagnostics and therapeutics.

Exploration of Novel 6-Thioguanosine (B559654) Prodrug Syntheses

Thiopurines, including 6-thioguanine, are clinically important prodrugs that require intracellular activation to exert their therapeutic effects. nih.govwikipedia.org However, resistance to these drugs can develop. nih.govnih.gov The synthesis of 6-thioguanosine monophosphate (6sGMP) prodrugs is a strategy being explored to overcome this resistance. nih.govnih.govacs.org

The synthesis of these prodrugs involves attaching biolabile protecting groups to the 5'-O-monophosphate of 6-thioguanosine. acs.org These protecting groups are designed to mask the negative charge of the phosphate (B84403), allowing the prodrug to cross the cell membrane. Once inside the cell, these groups are cleaved by cellular enzymes to release the active 6sGMP. acs.org

Several synthetic routes have been developed to create diverse 6sGMP prodrugs. nih.govacs.org One approach starts with guanosine, which is first protected and then converted to the 6-thio derivative using Lawesson's reagent. acs.org After selective deprotection of the 5'-hydroxyl group, various phosphotriester moieties can be attached. acs.org Different prodrug patterns, such as 4-acetyloxybenzyl (AB) and cycloSaligenyl (CycloSal) derivatives, have been successfully synthesized. nih.govacs.org These synthetic strategies require careful control of reaction conditions to preserve the oxidation-sensitive 6-thio group. nih.gov

Table 3: Examples of 6-Thioguanosine Prodrug Moieties

| Prodrug Moiety | Description |

| 4-acetyloxybenzyl (AB) | An ester-based protecting group designed for enzymatic cleavage. |

| S-pivaloyl-2-thioethyl (tBuSATE) | A thioester-based protecting group. |

| cycloSaligenyl (CycloSal) | A cyclic phosphate triester that releases the active nucleotide via intramolecular cyclization. |

| ProTide | A phosphoramidate-based prodrug approach. |

These novel 6-thioguanosine prodrugs have shown promise in overcoming thiopurine resistance in preclinical studies. nih.govnih.govacs.org

Biochemical Transformations and Metabolic Pathways Involving 1 Methyl 6 Thiopurine

Formation of 1-Methyl-6-thiopurine (6-Methylmercaptopurine, 6-MMP)

Enzymatic Methylation of 6-Mercaptopurine (B1684380) (6-MP) by Thiopurine Methyltransferase (TPMT)

This compound, also known as 6-methylmercaptopurine (B131649) (6-MMP), is a primary metabolite of the thiopurine drug 6-mercaptopurine (6-MP). jenabioscience.com The formation of 6-MMP is catalyzed by the cytosolic enzyme thiopurine S-methyltransferase (TPMT). researchgate.netcaymanchem.com This enzymatic reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the sulfur atom of 6-MP. drugbank.com

The activity of TPMT is a critical determinant in the metabolic fate of 6-MP. researchgate.net This enzyme is responsible for the S-methylation of both 6-MP and another key metabolite, 6-thioinosine monophosphate (6-TIMP). researchgate.netnih.gov The methylation of 6-MP by TPMT is considered a catabolic, or inactivation, pathway, as it shunts 6-MP away from conversion into its active, cytotoxic metabolites. clinpgx.orgnih.gov Genetic polymorphisms in the TPMT gene can lead to significant inter-individual variations in enzyme activity, which in turn influences the production of 6-MMP. nih.gov Individuals can be categorized based on their TPMT activity levels, which directly impacts the metabolic profile of thiopurines. nih.gov

Competitive Nature of 6-MP Metabolic Pathways

The metabolic journey of 6-MP is characterized by three major competing enzymatic pathways. These pathways, catalyzed by thiopurine methyltransferase (TPMT), hypoxanthine-guanine phosphoribosyltransferase (HPRT), and xanthine (B1682287) oxidase (XO), dictate the balance between therapeutic activation and catabolic inactivation.

TPMT Pathway: As previously mentioned, TPMT methylates 6-MP to form the inactive metabolite 6-MMP.

HPRT Pathway: The enzyme HPRT facilitates the conversion of 6-MP into 6-thioinosine monophosphate (6-TIMP). This is a crucial anabolic step, as 6-TIMP is the precursor to the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs).

XO Pathway: Xanthine oxidase, located primarily in the liver and intestines, oxidizes 6-MP to form the inactive metabolite 6-thiouric acid (6-TU). nih.gov A significant portion of an oral dose of 6-MP, estimated to be up to 85%, can be catabolized by XO. caymanchem.com

The competition between these enzymes for the common substrate, 6-MP, creates a highly variable metabolic outcome among individuals. The relative activity of each enzyme determines the predominant metabolic route and, consequently, the concentration of both active and inactive metabolites. researchgate.net

| Enzyme | Substrate | Primary Product | Metabolic Pathway |

|---|---|---|---|

| Thiopurine S-methyltransferase (TPMT) | 6-Mercaptopurine (6-MP) | This compound (6-MMP) | Catabolic (Inactivation) |

| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | 6-Mercaptopurine (6-MP) | 6-Thioinosine monophosphate (6-TIMP) | Anabolic (Activation) |

| Xanthine Oxidase (XO) | 6-Mercaptopurine (6-MP) | 6-Thiouric Acid (6-TU) | Catabolic (Inactivation) |

Further Metabolism of this compound and its Ribonucleoside Forms

Formation of 6-Methylmercaptopurine Ribonucleotide (6-MMPR) from Methylation of 6-thioinosine monophosphate (6-TIMP)

In addition to the direct methylation of 6-MP, the TPMT enzyme also acts on 6-thioinosine monophosphate (6-TIMP), the product of the HPRT pathway. researchgate.net TPMT catalyzes the methylation of 6-TIMP to produce 6-methylmercaptopurine ribonucleotide (6-MMPR), also known as methyl-thioinosine 5'-monophosphate (MeTIMP). This metabolite is structurally a ribonucleotide of this compound. The formation of 6-MMPR represents another significant metabolic route within the thiopurine pathway. researchgate.net Elevated levels of methylated metabolites, collectively reported as 6-MMP, which includes both 6-MMP and its ribonucleotide forms, have been associated with hepatotoxicity. caymanchem.com

Potential for Further Phosphorylation of Ribonucleotide Metabolites (e.g., to diphosphate (B83284) and triphosphate forms)

Research has demonstrated that 6-methylmercaptopurine ribonucleoside monophosphate can undergo further phosphorylation to form its corresponding diphosphate and triphosphate counterparts. clinpgx.org Specifically, 6-methylmercaptopurine ribonucleoside 5'-diphosphate and 5'-triphosphate have been identified as metabolites of 6-mercaptopurine in humans. clinpgx.org This indicates that the metabolic cascade of methylated thiopurines extends beyond the monophosphate form, potentially leading to the formation of more complex nucleotide structures within the cell.

Enzymatic Regulation of Thiopurine Metabolic Flux

The activity of xanthine oxidase also plays a crucial regulatory role. Inhibition of XO, for instance, blocks the conversion of 6-MP to 6-thiouric acid. This increases the bioavailability of 6-MP for the other two competing pathways, HPRT and TPMT, thereby altering the balance of downstream metabolites. Therefore, the interplay and individual activity levels of TPMT, HPRT, and XO are the primary determinants of the metabolic fate of thiopurines and the production of this compound and its derivatives.

| Enzyme Activity Level | Effect on 6-MMP/6-MMPR Production | Effect on 6-TGN Production | Primary Metabolic Shift |

|---|---|---|---|

| Low TPMT Activity | Decreased | Increased | Towards HPRT pathway (activation) |

| High TPMT Activity | Increased | Decreased | Towards TPMT pathway (methylation) |

| XO Inhibition | Potentially Increased | Potentially Increased | Away from XO pathway, towards TPMT and HPRT pathways |

Role of Thiopurine Methyltransferase (TPMT)

Thiopurine S-methyltransferase (TPMT) is a crucial enzyme in the metabolism of thiopurine compounds. It is a cytosolic enzyme that catalyzes the S-methylation of aromatic and heterocyclic sulfhydryl compounds, including thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) gbcbiotech.comnih.gov. The process of methylation, facilitated by TPMT, is a critical detoxification step that deactivates these compounds.

The catalytic activity of TPMT involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (AdoMet) to the sulfur atom of thiopurine substrates nih.gov. This reaction yields a methylated thiopurine metabolite and S-adenosyl-L-homocysteine (AdoHcy) nih.gov. The enzyme's active site contains a binding pocket for both AdoMet and the thiopurine substrate. Structural studies have revealed that upon substrate binding, a loop in the active site becomes more ordered, facilitating the proper positioning of the ligands for the S-methylation reaction nih.govresearchgate.net. While TPMT is well-known for its role in metabolizing thiopurine drugs, its natural endogenous substrates have not been definitively identified nih.gov. The flexibility of the substrate-binding site suggests that TPMT may be capable of binding a variety of molecules beyond thiopurines nih.gov.

The activity of the TPMT enzyme directly influences the balance between the anabolic (activation) and catabolic (inactivation) pathways of thiopurine metabolism. Higher TPMT activity leads to a greater proportion of 6-mercaptopurine being shunted towards the formation of 6-methylmercaptopurine (6-MMP), an inactive metabolite, and subsequently 6-methylmercaptopurine ribonucleotides (6-MMPRs) researchgate.netnih.gov. This diversion reduces the amount of 6-MP available for conversion into the active, cytotoxic 6-thioguanine nucleotides (6-TGNs) nih.govwikipedia.orgnih.gov. Conversely, lower TPMT activity results in a decreased production of methylated metabolites and a corresponding increase in the levels of 6-TGNs nih.govwikipedia.orgnih.gov. This inverse relationship between TPMT activity and 6-TGN levels is a critical factor in determining both the therapeutic efficacy and the potential for toxicity of thiopurine drugs nih.govnih.gov.

TPMT activity is subject to significant inter-individual variability, which is primarily due to genetic polymorphisms in the TPMT gene gbcbiotech.comnih.gov. These genetic variations can lead to the production of an unstable TPMT enzyme with decreased activity medlineplus.gov. The inheritance of these polymorphisms follows an autosomal codominant pattern medlineplus.gov. Individuals can be classified into three main phenotypic groups based on their TPMT activity: normal (or high) metabolizers, intermediate metabolizers, and poor metabolizers nih.govstjude.org.

Normal Metabolizers: These individuals have two functional copies of the TPMT gene and exhibit normal enzyme activity stjude.org. This is the most common phenotype, occurring in approximately 90% of the population stjude.org.

Intermediate Metabolizers: Heterozygous individuals, who have one functional and one non-functional allele, have intermediate TPMT activity stjude.org. About 10% of individuals fall into this category nih.govstjude.org.

Poor Metabolizers: Homozygous individuals with two non-functional alleles have low to absent TPMT activity stjude.org. This phenotype is less common, occurring in approximately 1 in 300 individuals nih.govnih.gov.

Several variant alleles of the TPMT gene have been identified, with TPMT2, TPMT3A, and TPMT*3C being the most common variants associated with decreased enzyme activity gbcbiotech.comelsevierpure.com. The presence of these variant alleles leads to a reduced capacity to methylate thiopurines, resulting in higher levels of the active 6-TGNs and a greater risk of adverse effects wikipedia.org.

| TPMT Phenotype | Genotype | Approximate Frequency | TPMT Enzyme Activity | Impact on Methylated Metabolite Levels |

| Normal Metabolizer | Two functional alleles (e.g., TPMT1/1) | ~90% stjude.org | Normal stjude.org | Normal production of 6-methylmercaptopurine nih.gov |

| Intermediate Metabolizer | One functional and one non-functional allele (e.g., TPMT1/3A) | ~10% nih.govstjude.org | Intermediate stjude.org | Reduced production of 6-methylmercaptopurine nih.gov |

| Poor Metabolizer | Two non-functional alleles (e.g., TPMT3A/3A) | ~0.3% nih.govnih.gov | Low to absent stjude.org | Very low to no production of 6-methylmercaptopurine wikipedia.org |

Interplay with Other Purine (B94841) Metabolic Enzymes

The metabolic fate of thiopurines is not solely dependent on TPMT. Other key enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), xanthine oxidase (XO), and aldehyde oxidase (AO), also play significant roles.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway wikipedia.orgrcsb.org. It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) wikipedia.org. In the context of thiopurine metabolism, HGPRT is responsible for the initial and critical activation step, converting 6-mercaptopurine into 6-thioinosine monophosphate (6-TIMP) researchgate.netnih.gov. This reaction is a key entry point into the anabolic pathway that ultimately leads to the formation of the active 6-thioguanine nucleotides (6-TGNs) researchgate.netnih.gov. Therefore, the activity of HGPRT is in direct competition with the catabolic pathways mediated by TPMT and xanthine oxidase nih.govnih.gov.

Xanthine oxidase (XO) is an enzyme that plays a major role in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine, and then xanthine to uric acid wikipedia.org. In thiopurine metabolism, XO is responsible for the conversion of 6-mercaptopurine to the inactive metabolite 6-thiouric acid nih.govnih.govnih.gov. This represents a significant catabolic pathway that, along with TPMT-mediated methylation, limits the amount of 6-MP available for conversion to active metabolites researchgate.netnih.gov.

| Enzyme | Role in Thiopurine Metabolism | Primary Metabolite(s) Formed |

| Thiopurine Methyltransferase (TPMT) | Inactivation (catabolism) of 6-mercaptopurine and 6-thioguanine nih.govresearchgate.net | 6-Methylmercaptopurine (6-MMP), 6-Methylthioguanine (B125323) (6-MTG) researchgate.netglobalacademicpress.com |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Activation (anabolism) of 6-mercaptopurine researchgate.netnih.gov | 6-Thioinosine monophosphate (6-TIMP) researchgate.net |

| Xanthine Oxidase (XO) | Inactivation (catabolism) of 6-mercaptopurine nih.govnih.gov | 6-Thiouric acid nih.gov |

| Aldehyde Oxidase (AOX) | Inactivation (catabolism) of 6-mercaptopurine researchgate.netjst.go.jp | 6-Thioxanthine jst.go.jp |

Inosine Monophosphate Dehydrogenase (IMPDH) in Guanosine Nucleotide Synthesis

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo synthesis of guanine nucleotides. frontiersin.orgnih.gov It is strategically positioned at a metabolic branch point, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). frontiersin.org In the metabolic pathway of thiopurines, IMPDH plays a significant role in the conversion of thiopurine analogs. Specifically, after 6-mercaptopurine (6-MP) is converted to its nucleotide form, thioinosine monophosphate (TIMP), IMPDH catalyzes the conversion of TIMP to thioxanthosine monophosphate (TXMP). nih.govclinpgx.orgnih.gov This two-step process, initiated by IMPDH, is essential for the eventual formation of the active cytotoxic thioguanine nucleotides (TGNs). nih.govnih.gov

The activity of IMPDH can influence the balance of thiopurine metabolites. A study investigating thiopurine-treated patients with inflammatory bowel disease found a wide range of IMPDH activity. nih.gov A negative correlation was observed between IMPDH activity and the concentrations of methylated metabolites, such as 6-methylthioinosine (B81876) 5′-monophosphate (meTIMP), suggesting that higher IMPDH activity may direct the metabolic pathway away from methylation and towards the formation of guanine nucleotide analogs. nih.gov There are two main isoforms of IMPDH in humans, IMPDH1 and IMPDH2, which share similar catalytic functions but differ in their expression patterns. frontiersin.org IMPDH2 is often upregulated in proliferating cells, making it a key target in immunosuppressive and anticancer therapies. frontiersin.org

Guanosine Monophosphate Synthetase (GMPS)

Following the action of IMPDH, guanosine monophosphate synthetase (GMPS) catalyzes the subsequent step in the pathway leading to the formation of active thiopurine metabolites. nih.govclinpgx.orgnih.gov GMPS, also known as GMP synthase, is responsible for the conversion of thioxanthosine monophosphate (TXMP) to thioguanosine monophosphate (TGMP). nih.govclinpgx.orgresearchgate.net This reaction is a critical step in the anabolic pathway of 6-mercaptopurine, leading to the production of thioguanine nucleotides (TGNs) that can be incorporated into DNA and RNA, exerting cytotoxic effects. nih.govclinpgx.org The sequential action of IMPDH and GMPS ensures the efficient conversion of thioinosine monophosphate (TIMP) into the thioguanine nucleotide lineage. nih.govresearchgate.net

Inosine Triphosphate Pyrophosphatase (ITPase)

Inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene, plays a protective role in cellular metabolism by hydrolyzing potentially toxic purine nucleotide analogs. nih.govnih.gov Its primary function is to catalyze the pyrophosphohydrolysis of inosine triphosphate (ITP) and deoxy-inosine triphosphate (dITP) to their respective monophosphate forms (IMP and dIMP), preventing their incorporation into RNA and DNA. nih.govnih.govmaastrichtuniversity.nl

In the context of thiopurine metabolism, ITPase is crucial for hydrolyzing 6-thioinosine triphosphate (TITP), a metabolite derived from 6-mercaptopurine. figshare.com This action prevents the accumulation of TITP, which is considered a toxic metabolite. nih.gov Genetic polymorphisms in the ITPA gene, such as the common 94C>A variant, can lead to ITPase deficiency. nih.gov This deficiency can result in the accumulation of unusual methylated metabolites, like methylthioinosine triphosphate (MeTITP), and has been associated with an increased risk of adverse drug reactions in patients treated with thiopurines. nih.gov ITPase is therefore considered a significant factor in the inter-individual variability of thiopurine metabolism and toxicity. nih.govmaastrichtuniversity.nl

Glutathione S-transferase (GST) in Prodrug Conversion

Glutathione S-transferases (GSTs) are a superfamily of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds by catalyzing their conjugation with glutathione. nih.govmdpi.com In thiopurine metabolism, GSTs play a key role in the initial activation of the prodrug azathioprine (B366305). nih.govnih.govwjgnet.com Azathioprine is converted to 6-mercaptopurine (6-MP) through a reaction with sulfhydryl-containing compounds, primarily glutathione. nih.govnih.gov

While this conversion can occur non-enzymatically, the process is significantly accelerated by the catalytic activity of GST enzymes. maastrichtuniversity.nlnih.govwjgnet.com The reaction involves the release of 6-MP and a nitroimidazole derivative conjugated to glutathione. wjgnet.com Studies have shown that specific GST isoforms, particularly those from the Alpha and Mu classes (e.g., GST-M1), are effective in catalyzing this biotransformation. nih.govwjgnet.com Deletion polymorphisms in the GSTM1 gene, which result in a lack of enzyme activity, have been associated with altered azathioprine metabolism, potentially affecting the amount of 6-MP released and the subsequent formation of active metabolites. wjgnet.com This enzymatic conversion is a critical first step, modulating the bioavailability of 6-MP for its subsequent metabolic transformations. wjgnet.com

Drug-Drug Interactions Influencing this compound Metabolism

The metabolic pathways of thiopurines are susceptible to interactions with co-administered drugs. These interactions can significantly alter the balance between active and inactive metabolites, thereby affecting both efficacy and toxicity. The primary enzymes involved in these interactions are thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO).

Effects of Co-administered Drugs on TPMT Activity

Thiopurine S-methyltransferase (TPMT) is a key enzyme that catalyzes the S-methylation of thiopurines, including 6-mercaptopurine, leading to the formation of inactive methylated metabolites such as 6-methylmercaptopurine (6-MMP). nih.govwikipedia.org Inhibition of TPMT activity can shunt the metabolism of thiopurines towards the production of active 6-thioguanine nucleotides (6-TGNs), potentially increasing the risk of toxicity. nih.gov Several commonly used drugs have been identified as inhibitors of TPMT activity.

Notable inhibitors include aminosalicylates, such as sulfasalazine (B1682708) and its metabolite 5-aminosalicylic acid (mesalamine), as well as olsalazine (B1677275) and balsalazide. nih.govnih.gov These drugs are often used concurrently with thiopurines in the treatment of inflammatory bowel disease. Other medications that can inhibit TPMT include the diuretic furosemide (B1674285) and non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. nih.govresearchgate.netnih.govclinpgx.org An ex vivo study demonstrated that furosemide has the potential to inhibit TPMT activity at clinically relevant plasma concentrations. nih.gov The concomitant use of these drugs with thiopurines warrants careful monitoring due to the potential for altered metabolite profiles. nih.govresearchgate.net

Impact of Xanthine Oxidase Inhibitors on Thiopurine Metabolism

Xanthine oxidase (XO) is a critical enzyme in the catabolism of 6-mercaptopurine (6-MP). nih.govjst.go.jp It oxidizes 6-MP to 6-thiouric acid (6-TUA), an inactive metabolite that is excreted from the body. nih.govnih.gov This pathway competes with the anabolic pathway that leads to the formation of active 6-TGNs and the TPMT-mediated methylation pathway. nih.govnih.gov

Inhibitors of xanthine oxidase, such as allopurinol (B61711) and febuxostat, block this catabolic route. jst.go.jptaylorfrancis.comresearchgate.net By inhibiting XO, these drugs cause a significant shift in 6-MP metabolism, leading to a substantial increase in the intracellular concentrations of active 6-TGNs. nih.gov This interaction is so profound that co-administration of a standard dose of a thiopurine with an XO inhibitor can lead to severe toxicity, particularly myelosuppression. jst.go.jp For this reason, the combination is often contraindicated or requires a significant reduction in the thiopurine dose. jst.go.jp However, this interaction can also be harnessed therapeutically in patients who preferentially metabolize thiopurines towards methylated metabolites (shunters), as the addition of a low-dose XO inhibitor can redirect metabolism towards the desired therapeutic 6-TGNs. nih.gov

Molecular Mechanisms of Action and Cellular Interventions by 1 Methyl 6 Thiopurine Metabolites

Inhibition of De Novo Purine (B94841) Synthesis (DNPS)

The key metabolites responsible for the inhibition of DNPS are 6-methylmercaptopurine (B131649) ribonucleoside (MMPR) and its intracellularly converted form, methylthioinosine monophosphate (MeTIMP). cancer.govscispace.com MeTIMP, in particular, is a powerful inhibitor of this pathway. researchgate.netresearchgate.net 6-Mercaptopurine (B1684380) (6-MP), a related thiopurine, is metabolized to thioinosine monophosphate (TIMP), which is then methylated by thiopurine S-methyltransferase (TPMT) to form MeTIMP. scispace.comscispace.com MeTIMP is considered a more potent inhibitor of DNPS than 6-thioguanine (B1684491). clinpgx.orgclinpgx.org Studies have shown that cells with high TPMT activity produce MeTIMP in vast excess compared to thioguanine nucleotides (TGNs), highlighting the importance of this inhibitory pathway. researchgate.net

The primary target of MeTIMP is the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), also known as amidophosphoribosyltransferase (ATase). wikipedia.orgdrugbank.com ATase catalyzes the first committed and rate-limiting step in the de novo purine synthesis pathway. chemicalbook.comwikipedia.orgwikipedia.org This enzyme converts 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosyl-1-amine (PRA). wikipedia.org MeTIMP exerts its effect through a form of feedback inhibition, also described as pseudofeedback inhibition, on ATase, effectively blocking the entire downstream synthesis of purine nucleotides like adenine (B156593) and guanine (B1146940). wikipedia.orgdrugbank.comwikipedia.orgnih.gov By halting this crucial initial step, MeTIMP starves rapidly proliferating cells, such as those in the immune system or cancer cells, of the necessary building blocks for nucleic acid synthesis. wikipedia.org

| Metabolite | Enzyme Target | Pathway Affected | Cellular Consequence |

| Methylthioinosine Monophosphate (MeTIMP) | Amidophosphoribosyltransferase (ATase) | De Novo Purine Synthesis (DNPS) | Depletion of purine nucleotides, inhibition of DNA/RNA synthesis, cell growth arrest. researchgate.netresearchgate.net |

| 6-Methylthiopurine Ribonucleoside (6-MMPR) | (Converted to MeTIMP) | De Novo Purine Synthesis (DNPS) | Potent inhibition of the purine biosynthesis pathway. clinpgx.orgcancer.gov |

The profound inhibition of purine metabolism by metabolites like MeTIMP has significant downstream consequences for cellular energy and methylation pathways. Since purine synthesis is directly linked to the pool of adenylates, its disruption can lead to energetic failure. nih.gov Studies with 6-MP have demonstrated a significant reduction in intracellular ATP content, as well as ADP and AMP, promoting a state of energetic stress in proliferating T cells. nih.gov

Furthermore, the inhibition of DNPS by MeTIMP leads to decreased concentrations of intracellular ATP. nih.govresearchgate.net This depletion of ATP impairs the biosynthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular methylation reactions, including the methylation of DNA and RNA. scispace.com SAM also acts as a positive modulator and stabilizer of the TPMT enzyme, which is responsible for creating MeTIMP. nih.gov Therefore, 6-MP treatment can diminish intracellular SAM levels, which in turn can reduce TPMT activity. nih.govresearchgate.net

Interference with Nucleic Acid Synthesis and Function (via downstream thioguanine nucleotides)

Beyond inhibiting purine synthesis, a major cytotoxic mechanism of thiopurines involves their conversion to thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA. nih.govchemicalbook.comresearchgate.net This incorporation of fraudulent bases disrupts normal nucleic acid structure and function, leading to DNA damage and triggering cellular apoptosis, particularly in actively replicating cells. cancer.govresearchgate.netwikipedia.org This pathway is considered the most important reason for the cytotoxicity of thiopurines like 6-mercaptopurine and 6-thioguanine. ru.nl

After intracellular conversion, thiopurines are metabolized into thioguanosine monophosphate (TGMP), which is subsequently phosphorylated to thioguanosine diphosphate (B83284) and triphosphate. nih.gov The triphosphate forms, specifically thio-deoxyguanosine triphosphate (dGTP) and thioguanosine triphosphate (TTP), serve as substrates for DNA and RNA polymerases. nih.govnih.gov These enzymes incorporate the thionucleotides into newly synthesized DNA and RNA strands in place of guanine. clinpgx.orgwikipedia.orgnih.govnih.gov This process effectively creates non-functional nucleic acids, halting replication and transcription. wikipedia.orgwikipedia.org The incorporation into DNA is thought to be a primary mechanism of toxicity for thiopurines. clinpgx.org

The presence of 6-thioguanine (6-TG) in DNA is not, in itself, sufficient to cause cell death. oup.com A crucial subsequent step involves the in situ methylation of the incorporated 6-TG, likely by S-adenosylmethionine, to form S6-methylthioguanine (S6mG). oup.comnih.govaacrjournals.org During the next round of DNA replication, this S6mG can mispair with thymine (B56734) instead of cytosine. researchgate.netaacrjournals.org

This S6mG:T mismatch is recognized by the DNA mismatch repair (MMR) system. researchgate.netoup.comaacrjournals.org However, instead of repairing the mismatch, the MMR system's attempt to excise the thymine is futile, as the S6mG template will continue to direct the misincorporation of thymine. This leads to repeated cycles of repair attempts, resulting in the formation of persistent single-strand DNA breaks. aacrjournals.orgnih.gov These breaks signal a prolonged cell cycle arrest, typically in the G2/M phase, which ultimately triggers apoptosis (programmed cell death). oup.comaacrjournals.orgnih.govnih.gov Therefore, a functional MMR system is required to mediate the genotoxicity of 6-thioguanine. oup.comaacrjournals.org

| Event | Description | Consequence |

| Incorporation | Thio-deoxyguanosine triphosphate is incorporated into DNA in place of dGTP during replication. cancer.govaacrjournals.org | DNA contains the fraudulent base 6-thioguanine (6-TG). nih.gov |

| Methylation | Incorporated 6-TG is methylated by S-adenosylmethionine. oup.comaacrjournals.org | Formation of S6-methylthioguanine (S6mG) within the DNA strand. nih.gov |

| Mispairing | During the next replication cycle, S6mG pairs with thymine (T) instead of cytosine. researchgate.netaacrjournals.org | Creation of an S6mG:T mismatch in the DNA. aacrjournals.org |

| MMR Recognition | The DNA mismatch repair (MMR) system recognizes the S6mG:T mispair. oup.comaacrjournals.org | Initiation of a futile repair cycle. researchgate.net |

| DNA Damage | The futile repair process generates persistent single-strand breaks. aacrjournals.orgnih.gov | Prolonged G2/M cell cycle arrest and induction of apoptosis. oup.comnih.gov |

Modulation of Cellular Signaling Pathways

Metabolites derived from thiopurines, including those related to 1-methyl-6-thiopurine, can significantly influence intracellular signaling cascades that govern cellular processes such as proliferation, apoptosis, and metabolic regulation.

Rac-1 Pathway Modulation by Thiopurine Metabolites

A critical molecular target of thiopurine metabolites is the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase that plays a crucial role in T-cell activation and proliferation. The active metabolite, 6-thioguanine triphosphate (6-Thio-GTP), directly interferes with Rac1 function. By binding to Rac1 in place of guanosine (B1672433) triphosphate (GTP), 6-Thio-GTP inhibits its activation. This blockade of Rac1 activation disrupts downstream signaling, including the mitogen-activated protein kinase kinase (MEK) and NF-κB pathways, ultimately converting a costimulatory signal into an apoptotic one in T lymphocytes. This mechanism is a cornerstone of the immunosuppressive effects observed with thiopurine compounds.

AMPK and mTOR Pathway Interactions

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are central regulators of cellular energy homeostasis and growth. AMPK acts as a cellular energy sensor, being activated by a high AMP:ATP ratio, which signals a low energy state. Once activated, AMPK can inhibit mTOR complex 1 (mTORC1), a key promoter of cell growth and protein synthesis, to conserve energy. While the direct interaction of this compound metabolites with the AMPK and mTOR pathways is not extensively detailed in current research, the general interplay between these pathways is critical for cellular metabolism and survival. Dysregulation of this signaling nexus is implicated in various disease states.

| Pathway Component | Function | Interplay |

| AMPK | Cellular energy sensor | Activated by low energy status; inhibits mTORC1. |

| mTORC1 | Promotes cell growth and protein synthesis | Inhibited by AMPK to conserve cellular energy. |

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Myc Expression

Hypoxia-inducible factor 1-alpha (HIF-1α) and the Myc proto-oncogene are key transcription factors that regulate cellular responses to hypoxia and control cell proliferation and metabolism. There is a complex post-transcriptional interplay between these two factors. Overexpression of Myc has been shown to stabilize HIF-1α protein under both normal and hypoxic conditions, leading to the induction of HIF-1α target genes. This interaction highlights a cooperative relationship in promoting metabolic advantages for proliferating cells. While direct modulation by this compound metabolites on HIF-1α and Myc expression is an area for further investigation, the intricate balance between these master regulators is a crucial aspect of cellular function.

Cellular Uptake and Efflux Mechanisms

The intracellular concentration and, consequently, the therapeutic efficacy of thiopurine metabolites are tightly controlled by a sophisticated network of cellular uptake and efflux transporters.

Involvement of Nucleoside Transporters (e.g., ENT1, SLC28A3)

The entry of thiopurine analogs into cells is largely mediated by nucleoside transporters. The equilibrative nucleoside transporter 1 (ENT1), encoded by the SLC29A1 gene, is a key player in the uptake of 6-mercaptopurine, a related thiopurine. These transporters are bidirectional and facilitate the transport of nucleosides and nucleobases across the cell membrane. The concentrative nucleoside transporter 3 (CNT3), encoded by the SLC28A3 gene, is another important transporter that can influence cellular sensitivity to thiopurines. Reduced expression of these transporters can lead to decreased drug uptake and cellular resistance.

| Transporter | Gene | Function in Thiopurine Transport |

| ENT1 | SLC29A1 | Facilitates bidirectional transport of 6-mercaptopurine. |

| CNT3 | SLC28A3 | Contributes to the cellular uptake of thiopurines. |

Role of Efflux Transporters (e.g., ABCC4, ABCC5) in Intracellular Accumulation

The intracellular levels of thiopurine metabolites are also regulated by efflux transporters, which actively pump these compounds out of the cell. The ATP-binding cassette (ABC) transporters, specifically ABCC4 (also known as multidrug resistance-associated protein 4, MRP4) and ABCC5 (MRP5), have been identified as key players in the efflux of thiopurine monophosphates. For instance, 6-methyl-thio-IMP, a metabolite of thiopurines, is a substrate for both ABCC4 and ABCC5. The activity of these efflux pumps can therefore significantly impact the intracellular accumulation and persistence of active thiopurine metabolites, thereby influencing their therapeutic effect.

| Efflux Transporter | Alternative Name | Known Thiopurine Metabolite Substrates |

| ABCC4 | MRP4 | Thiopurine monophosphates (e.g., 6-methyl-thio-IMP) |

| ABCC5 | MRP5 | Thiopurine monophosphates (e.g., 6-methyl-thio-IMP) |

Molecular Consequences of Altered Metabolic Flux of Methylated Thiopurines

The metabolic fate of thiopurines is a critical determinant of their therapeutic efficacy and toxicity. An altered metabolic flux, often termed "shunting" or "hypermethylation," steers the biotransformation of 6-mercaptopurine (6-MP) away from the production of therapeutically active 6-thioguanine nucleotides (6-TGNs) and towards the excessive formation of methylated metabolites, primarily 6-methylmercaptopurine (6-MMP) and its ribonucleotides (6-MMPR). frontiersin.orgamsterdamumc.nl This imbalance has significant molecular and clinical consequences, ranging from treatment failure to severe adverse effects.

Individuals with this metabolic predisposition, often referred to as "shunters," preferentially metabolize thiopurines via the thiopurine S-methyltransferase (TPMT) enzyme. frontiersin.orgresearchgate.net This leads to high concentrations of 6-MMPR and concurrently low, often sub-therapeutic, levels of 6-TGNs. amsterdamumc.nl Consequently, dose escalation in these patients does not typically enhance therapeutic response but instead exacerbates the accumulation of toxic methylated metabolites. researchgate.net

The primary molecular consequences of this altered flux are multifaceted:

Hepatotoxicity: A significant body of research has established a strong correlation between elevated 6-MMPR levels and liver toxicity. nih.govmdpi.com Accumulation of these methylated derivatives is associated with hepatotoxicity, which can manifest as cholestatic or cytolytic hepatitis. researchgate.net Studies have identified a general threshold for 6-MMPR concentrations above 5,700 pmol per 8x10⁸ red blood cells (RBCs) as being associated with a significantly increased risk of liver injury. researchgate.netnih.govmdpi.com Patients with high or very high TPMT enzyme activity are particularly susceptible, as their metabolic preference drives the production of these hepatotoxic metabolites. researchgate.net

Therapeutic Inefficacy: The fundamental consequence of shunting metabolism towards methylation is the insufficient production of active 6-TGNs. frontiersin.org Since 6-TGNs are responsible for the desired immunosuppressive and cytotoxic effects through their incorporation into DNA and RNA, their underproduction leads to a lack of clinical response. frontiersin.orgresearchgate.net An unfavorable 6-MMPR to 6-TGN ratio is often predictive of treatment failure. researchgate.net

Myelotoxicity: While myelosuppression (bone marrow suppression) has long been primarily linked to high concentrations of 6-TGNs, emerging evidence suggests that extremely elevated 6-MMPR levels may also contribute to this toxicity. oup.com Early measurement of thiopurine metabolites has shown that patients with high 6-MMPR concentrations shortly after initiating therapy have an increased risk of developing leukopenia. oup.com

The following tables summarize key research findings related to the consequences of altered methylated thiopurine metabolism.

Table 1: Thiopurine Metabolites and Their Primary Molecular Roles

| Metabolite Class | Specific Compounds | Primary Role/Consequence |

|---|---|---|

| Active Metabolites | 6-Thioguanine Nucleotides (6-TGNs) | Therapeutic Efficacy (immunosuppression, cytotoxicity via DNA/RNA incorporation) researchgate.netnih.gov |

| Methylated Metabolites | 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | Associated with Toxicity (Hepatotoxicity, Inhibition of de novo Purine Synthesis) researchgate.netresearchgate.netnih.gov |

Table 2: Metabolite Thresholds and Associated Clinical Consequences

| Metabolite | Concentration Threshold (pmol/8x10⁸ RBCs) | Associated Consequence | Supporting Findings |

|---|---|---|---|

| 6-MMPR | > 5,700 | Increased risk of hepatotoxicity | A pediatric cohort study found a 3-fold increased risk of liver injury at levels above this threshold. nih.gov This value is widely cited as a threshold for hepatotoxicity. researchgate.netmdpi.com |

| 6-TGN | > 450 | Increased risk of myelotoxicity (leukopenia) | This level is generally considered the upper limit of the therapeutic range, with higher values increasing the risk of bone marrow suppression. mdpi.com |

| 6-TGN | < 230-235 | Sub-therapeutic; potential treatment inefficacy | This range is often cited as the minimum therapeutic threshold for clinical response in inflammatory bowel disease. mdpi.comnih.gov |

Table 3: Factors Influencing Altered Metabolic Flux

| Factor | Influence on Metabolic Flux | Molecular/Clinical Outcome |

|---|---|---|

| High TPMT Activity | Preferential shunting towards 6-MMPR production. researchgate.net | Increased 6-MMPR/6-TGN ratio, higher risk of hepatotoxicity, and potential therapeutic failure. researchgate.net |

| NUDT15 Variants | Reduced enzyme activity leads to altered thiopurine metabolism. nih.gov | Increased risk of thiopurine-induced myelotoxicity. frontiersin.orgnih.gov |

| Co-therapy with Allopurinol (B61711) | Inhibits xanthine (B1682287) oxidase and TPMT, redirecting metabolism from 6-MMPR towards 6-TGN production. frontiersin.orgresearchgate.net | Significantly reduces toxic 6-MMPR levels and increases therapeutic 6-TGN levels, often reversing therapeutic resistance in "shunters". amsterdamumc.nlresearchgate.net |

Structural Biology and Activity Relationship Studies of 1 Methyl 6 Thiopurine and Its Analogs

Structure-Activity Relationships of Purine (B94841) Derivatives and their Substituents

The biological activity of purine derivatives is intricately linked to their chemical structure, with minor modifications often leading to significant changes in their therapeutic effects and metabolic pathways. Structure-activity relationship (SAR) studies are therefore crucial in understanding how these molecules function and in designing new, more effective therapeutic agents. Thiopurines, a class of purine analogs where a sulfur atom replaces an oxygen atom, are widely used in the treatment of various diseases, including cancers and autoimmune disorders. wikipedia.orgmdpi.com Their mechanism of action often involves interference with purine biosynthesis and metabolism. wikipedia.org

The substitution pattern on the purine ring plays a pivotal role in determining the compound's interaction with biological targets. For instance, in the case of thiopurine S-methyltransferase (TPMT), the enzyme responsible for the metabolism of many thiopurine drugs, the nature and position of substituents on substrates and inhibitors significantly influence binding and catalytic activity. wikipedia.orgelsevierpure.com

Studies on benzoic acid inhibitors of TPMT have revealed that the hydrophobicity and molar refractivity of substituents on the phenyl ring are key determinants of their inhibitory potency. elsevierpure.com This suggests that the active site of TPMT contains hydrophobic pockets that can accommodate non-polar moieties. Similarly, the activity of thiophenol substrates for TPMT is also influenced by their physicochemical properties, although a clear quantitative structure-activity relationship has not been established, indicating a different mode of interaction compared to inhibitors. elsevierpure.com

For thiopurine analogs themselves, modifications at various positions of the purine ring can modulate their biological activity. For example, the introduction of different groups at the 6-position, such as in 1-Methyl-6-thiopurine, can alter the molecule's ability to be recognized by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT), which is crucial for the activation of many thiopurine prodrugs. frontiersin.org The methylation at the N1 position, as seen in this compound, can also affect the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with target proteins.

Design and Synthesis of Novel Thiosubstituted Purine Analogs with Modulated Biological Activities

The design and synthesis of novel thiosubstituted purine analogs aim to create compounds with improved therapeutic profiles, such as enhanced efficacy, better selectivity, or reduced toxicity. nih.govnih.gov A common strategy involves modifying the substituents on the purine ring to alter the molecule's interaction with specific enzymes or receptors. nih.govresearchgate.net

One approach is the synthesis of 2,6-disubstituted purine derivatives. nih.gov By introducing various chemical groups at these positions, researchers can fine-tune the electronic and steric properties of the molecule to optimize its biological activity. For instance, the synthesis of novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives has been explored to address acquired resistance mechanisms in cancer cells. nih.gov

Another strategy involves the fusion of additional rings to the purine nucleus, creating tricyclic purine analogs. mdpi.comnih.gov These modifications can significantly alter the shape and flexibility of the molecule, potentially leading to novel modes of interaction with biological targets. The synthesis of such compounds often involves multi-step processes starting from readily available purine precursors like 6-mercaptopurine (B1684380). researchgate.net

The introduction of alkynyl groups at various positions of the purine ring has also been investigated. nih.gov These modifications can lead to compounds with a range of biological activities, including anticancer and antiviral effects. The synthesis of these analogs often involves coupling reactions to introduce the alkynyl moiety onto the purine scaffold.

The table below summarizes some examples of synthetic strategies for novel thiosubstituted purine analogs.

| Starting Material | Synthetic Strategy | Resulting Analog | Potential Biological Activity |

| 4,6-Dichloro-5-nitropyrimidine | Multi-step synthesis involving nucleophilic aromatic substitution | 6,8,9-trisubstituted purine analogs | Anticancer |

| 6-Mercaptopurine | Reaction with cinnamoyl chloride | Fused purine analogues ( acs.orgnih.govthiazepino[4,3,2-gh]purin-9(8H)-one) | Anticancer |

| 2- or 6-chloropurines | Substitution with propargylthio, pyrrolidinobutynylthio, sulfenamide, and sulfonamide groups | Thiopurines with various sulfur-containing side chains | Anticancer |

Protein Stability and Structural Characterization of TPMT Variants Interacting with Thiopurines

Thiopurine S-methyltransferase (TPMT) is a key enzyme in the metabolism of thiopurine drugs, including this compound. wikipedia.orgacs.org Genetic polymorphisms in the TPMT gene can lead to the production of variant TPMT proteins with altered enzyme activity and stability. nih.govpnas.org This can have significant clinical implications, as individuals with reduced TPMT activity are at a higher risk of toxicity from thiopurine drugs. pnas.org

Several studies have focused on the biophysical characterization of naturally occurring TPMT variants. acs.orgnih.gov These studies have shown that some variants, such as TPMT*3A, exhibit decreased protein stability, leading to faster degradation and lower intracellular protein levels. pnas.orgnih.gov This reduced stability is often caused by protein misfolding and aggregation. pnas.org Other variants, however, may have near-normal in vitro functionality but exhibit reduced activity in vivo, suggesting that other cellular mechanisms may be involved in their regulation. acs.orgnih.gov

The crystal structure of human TPMT has provided valuable insights into its mechanism of action and its interaction with substrates and inhibitors. acs.orgnih.gov The structure reveals an active site that binds the cofactor S-adenosyl-L-methionine (SAM) and the thiopurine substrate in close proximity, facilitating the transfer of a methyl group from SAM to the sulfur atom of the thiopurine. acs.org The binding of the substrate induces a conformational change in an active site loop, which helps to properly position the reactants for catalysis. acs.orgnih.gov

Mutational studies have been used to identify key amino acid residues involved in substrate binding and catalysis. acs.orgresearchgate.net For example, arginine residues in the active site have been shown to be important for the proper orientation of the thiopurine substrate. acs.orgresearchgate.net The table below summarizes the characteristics of some TPMT variants.

| TPMT Variant | Amino Acid Change | In Vivo Activity | In Vitro Stability | Structural/Functional Consequence |

| TPMT3A | Y154C and A240H | Low | Decreased | Protein misfolding, aggregation, and rapid degradation |

| TPMT6 | Y180F | Low | Normal | Discrepancy between in vivo and in vitro activity suggests other regulatory mechanisms |

| TPMT8 | R215H | Intermediate | Normal | Decreased in vivo activity not explained by intrinsic protein stability |

| TPMT27 | Y107D | Low | Decreased | Accelerated proteasome- and autophagy-mediated degradation |

Computational Studies on Molecular Interactions and Reaction Mechanisms (e.g., QM/MM, Molecular Dynamics)

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, have become powerful tools for studying the molecular interactions and reaction mechanisms of enzymes like TPMT. nih.govnih.govnih.gov These methods allow researchers to investigate the dynamics of protein-ligand interactions and to model the chemical reactions that occur in the enzyme's active site at an atomic level of detail. semanticscholar.orgmdpi.com

QM/MM simulations have been used to study the methylation of 6-mercaptopurine by TPMT. nih.gov These simulations have provided insights into the reaction mechanism, suggesting that the reaction proceeds through a near-attack configuration that is facilitated by the deprotonation of the substrate by a conserved aspartate residue. nih.gov The calculated potential of mean force for the methyl-transfer step is in good agreement with experimental kinetic data. nih.gov

MD simulations have been employed to predict the structure of the human TPMT complexed with its cofactor and the substrate 6-mercaptopurine. nih.gov These simulations have shown that the substrate is stabilized in the active site through non-bonded interactions with several amino acid residues. nih.gov The predicted binding mode is consistent with the crystal structure of the murine TPMT complex. nih.gov MD simulations have also been used to investigate the effects of mutations on the stability and dynamics of TPMT variants. nih.gov For example, simulations of the TPMT*27 variant indicated that it is less stable than the wild-type enzyme, which is consistent with experimental observations of its accelerated degradation. nih.gov

These computational studies provide a detailed picture of the molecular events that govern the function of TPMT and its interaction with thiopurine substrates. This information can be used to understand the effects of genetic polymorphisms on enzyme activity and to guide the design of novel thiopurine analogs with improved therapeutic properties. The table below highlights key findings from computational studies on TPMT.

| Computational Method | System Studied | Key Findings |

| QM/MM Molecular Dynamics | Methylation of 6-mercaptopurine by TPMT | The reaction likely proceeds after deprotonation of the substrate by a conserved aspartate residue via a water chain. The calculated energy barrier for methyl transfer is consistent with experimental data. |

| Molecular Dynamics | Human TPMT complexed with S-adenosyl-L-homocysteine and 6-mercaptopurine | 6-mercaptopurine is stabilized in the active site by interactions with Phe40, Pro196, and Arg226. The predicted binding mode is consistent with the murine TPMT crystal structure. |

| Molecular Dynamics | TPMT*27 variant | The variant is less stable than the wild-type enzyme, providing a structural basis for its accelerated degradation. |

Analytical and Research Methodologies for the Study of 1 Methyl 6 Thiopurine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the chemical analysis of 1-methyl-6-thiopurine, providing insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of its purine (B94841) backbone and the specific placement of the methyl and thio groups.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. For instance, the protons of the methyl group attached to the nitrogen atom would produce a singlet at a characteristic chemical shift. The protons on the purine ring (at positions 2 and 8) would also appear as singlets in specific regions of the spectrum.

Mass Spectrometry for Compound Identification and Metabolite Quantification

Mass spectrometry (MS) is an indispensable tool for both the identification of this compound and the quantification of its related metabolites in biological matrices. This technique separates ions based on their mass-to-charge (m/z) ratio, providing a precise molecular weight and fragmentation pattern that serves as a molecular fingerprint.

For identification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used. nih.gov The mass spectrum of this compound would show a prominent molecular ion peak corresponding to its molecular weight (166.21 g/mol ), along with other fragment ions that result from the breakdown of the molecule in the mass spectrometer. nih.gov

For quantitative analysis, especially of related thiopurine metabolites in clinical research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govfrontiersin.org This highly sensitive and specific technique allows for the precise measurement of metabolites like 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN) in red blood cells. nih.govnih.gov The method often involves monitoring specific ion transitions (multiple reaction monitoring), which significantly enhances selectivity and accuracy. nih.govfrontiersin.orgresearchgate.netmdpi.com

Table 1: Key Mass-to-Charge (m/z) Transitions for Thiopurine Metabolite Analysis via MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| 6-Thioguanine (6-TG) | 168.0 | 150.9 | nih.gov |

| 6-Methylmercaptopurine (6-MMP) | 167.17 | 126.03 | mdpi.com |

| 6-Mercaptopurine (B1684380) (6-MP) | 153.09 | 119.09 | mdpi.com |

UV-Vis Absorbance Assays for Enzyme Activity Monitoring

UV-Vis absorbance spectroscopy provides a straightforward and effective method for monitoring the activity of enzymes that metabolize thiopurines, such as Thiopurine S-methyltransferase (TPMT). This technique is based on the principle that certain molecules absorb light at specific wavelengths, and this absorbance can change as the molecule is chemically modified during an enzymatic reaction.

A high-throughput assay utilizing the shift in absorbance due to the methylation of thiopurines can report on TPMT activity. nih.govnih.gov The substrate, such as 6-mercaptopurine (6-MP), has a distinct absorption maximum (e.g., 321 nm). nih.gov When TPMT catalyzes the methylation of the thiol group to form a methylated product like 6-methylmercaptopurine, the electronic structure of the chromophore is altered. This alteration leads to a shift in the absorption maximum to a different wavelength. nih.gov By monitoring the decrease in absorbance at the substrate's maximum wavelength over time, the rate of the enzymatic reaction can be determined, providing a measure of TPMT activity. nih.gov

Chromatographic Techniques for Metabolite Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its structurally similar metabolites from complex biological samples, such as red blood cell lysates. nih.govukm.myresearchgate.netresearchgate.netoup.com

The most common approach is reversed-phase HPLC, where a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. researchgate.net Thiopurine metabolites are separated based on their differential partitioning between the two phases. By carefully controlling the composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol, a clean separation of compounds like 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN) can be achieved. nih.govresearchgate.net

Following separation, the compounds are detected, typically by a UV detector set at a wavelength where the analytes absorb strongly (e.g., 342 nm for 6-TGN and 304 nm for a 6-MMP derivative). nih.gov The area under each chromatographic peak is proportional to the concentration of the analyte, allowing for precise quantification. nih.govresearchgate.net This method is crucial for therapeutic drug monitoring, where the levels of these metabolites need to be accurately measured. researchgate.net

Table 2: Representative HPLC Conditions for Thiopurine Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Dihydrogenophosphate buffer-methanol mixture | researchgate.net |

| Detection Wavelength | 341 nm (for 6-TGN) and 304 nm (for Me6-MP derivative) | researchgate.net |

| Sample Preparation | Acid hydrolysis to convert nucleotides to bases | nih.govresearchgate.net |

Enzyme Activity Assays (e.g., TPMT Activity Determination)

Enzyme activity assays are vital for determining the functional status of key enzymes in the thiopurine metabolic pathway, most notably Thiopurine S-methyltransferase (TPMT). These assays directly measure the rate at which the enzyme converts a substrate to a product, providing a phenotypic measure that can be correlated with an individual's metabolic capacity. aruplab.comnih.govumich.edu

The standard TPMT activity assay involves incubating a source of the enzyme, typically red blood cell (RBC) lysate, with the substrate 6-mercaptopurine (6-MP) and a methyl group donor, S-adenosyl-L-methionine (SAM). researchgate.netresearchgate.net The TPMT enzyme present in the lysate catalyzes the transfer of a methyl group from SAM to 6-MP, producing the inactive metabolite 6-methylmercaptopurine (6-MMP). aruplab.com

After a specific incubation period, the reaction is stopped, and the amount of 6-MMP produced is quantified, usually by HPLC with UV detection or by LC-MS/MS. researchgate.netquestdiagnostics.com The enzyme activity is then expressed as the amount of product formed per unit of time per amount of hemoglobin or per volume of packed red blood cells. aruplab.comresearchgate.net This phenotypic measurement is critical for identifying individuals with low or deficient TPMT activity. nih.gov

Table 3: Representative TPMT Enzyme Activity Levels

| Activity Level | Phenotype | Typical Range (nmol 6-MMP/hr/mL RBC) | Reference |

|---|---|---|---|

| Low | Homozygote Deficient | < 4 | questdiagnostics.com |

| Intermediate | Heterozygote / Low Metabolizer | 4 - 12 | questdiagnostics.com |

| Normal | Normal Metabolizer | > 12 | questdiagnostics.com |

Molecular Biology and Genetic Techniques

Molecular biology and genetic techniques are essential for investigating the hereditary basis of variations in thiopurine metabolism. Inter-individual differences in the response to thiopurine drugs are strongly linked to genetic polymorphisms in enzymes like TPMT. nih.govnih.gov

Genotyping is a primary technique used to identify specific single nucleotide polymorphisms (SNPs) in the TPMT gene. Common variant alleles are known to produce an enzyme with decreased activity and stability. By analyzing a patient's DNA, typically from a blood sample, specific alleles associated with poor metabolism can be identified. This allows for the prediction of TPMT enzyme activity, complementing the results from direct enzyme assays. researchgate.net

Furthermore, advanced molecular techniques such as genome-wide expression profiling can be used to understand the broader cellular response to thiopurines and the mechanisms of resistance. nih.gov By comparing the gene expression profiles of thiopurine-sensitive and resistant cell lines, researchers can identify entire pathways, such as those involved in the cell cycle and DNA repair, that contribute to the drug's efficacy or failure. nih.gov These transcriptomic studies provide a global view of the molecular basis of thiopurine action and resistance, moving beyond the analysis of single genes. nih.gov The measurement of DNA-incorporated thioguanine (DNA-TG) is also emerging as a valuable biomarker, as its levels can be influenced by variants in multiple genes, including TPMT and NUDT15. nih.gov

Gene Polymorphism Analysis (e.g., TPMT, NUDT15, ITPA)

Genetic variations in enzymes responsible for the metabolism of thiopurines, including the precursor to this compound, are significant predictors of clinical outcomes. Analysis of these polymorphisms is a key area of research. The primary genes of interest are Thiopurine S-methyltransferase (TPMT), Nucleoside Diphosphate-linked Moiety X-type Motif 15 (NUDT15), and Inosine (B1671953) Triphosphate Pyrophosphatase (ITPA).

Polymorphisms in these genes can lead to decreased enzyme activity, which in turn affects the metabolic pathways of thiopurines. For instance, reduced TPMT or NUDT15 activity can lead to a decreased formation of 6-methylmercaptopurine and an accumulation of active thioguanine nucleotides, which can cause severe toxicity. frontiersin.org

Research has shown that the frequency of these genetic polymorphisms varies among different ethnic populations. frontiersin.org For example, TPMT genetic polymorphism is more common in European populations, while NUDT15 variants are more frequent in Asian populations. frontiersin.org ITPA variants, such as c.94C>A, have also been associated with intolerance to thiopurine drugs. frontiersin.org

Studies involving pediatric patients with acute lymphoblastic leukemia (ALL) have demonstrated the predictive role of TPMT, NUDT15, and ITPA genotyping in identifying individuals at risk for 6-mercaptopurine intolerance and toxicity. nih.govnih.gov Genotyping for specific variants like TPMT*3C, NUDT15 c.415C>T, and ITPA c.94C>A is often performed. frontiersin.org The findings from such analyses help in understanding the genetic basis for adverse drug reactions. nih.govsemanticscholar.orgresearchgate.net

Below is a table summarizing key gene polymorphisms and their observed frequencies in different populations from a study on Middle Eastern children with ALL. nih.gov

| Gene | Polymorphism | Lebanese Cohort (Allele Frequency) | Kurdish Cohort (Allele Frequency) |

| TPMT | *3A | 1.4% | 2.2% |

| ITPA | 94C > A | 5.0% | 1.0% |

| ITPA | IVS2+21A > C | 14.0% | 1.0% |

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Studies

Real-time reverse transcriptase-polymerase chain reaction (RT-PCR) is a widely used technique to quantify gene expression levels. In the context of thiopurine metabolism, RT-PCR is employed to measure the mRNA levels of enzymes like TPMT. This allows researchers to investigate the regulation of these genes and correlate expression levels with enzyme activity.

A methodology for quantifying TPMT gene expression in whole blood has been developed using real-time RT-PCR. nih.gov In this method, the expression of the target gene (TPMT) is measured relative to a housekeeping gene, such as cyclophilin (huCYC), to normalize for variations in the amount of starting RNA. nih.govresearchgate.net The results are often expressed as a ratio of TPMT to the housekeeping gene. nih.govresearchgate.net

Studies have shown a significant correlation between TPMT enzyme activity and its mRNA level in individuals with high enzyme activity, suggesting that transcriptional regulation plays a role in determining TPMT function. nih.gov This technique is valuable for studying the molecular basis of variations in drug metabolism that are not explained by genetic polymorphisms alone. nih.gov

Small Interference RNA (siRNA) Applications in Cellular Studies